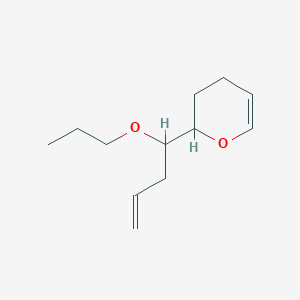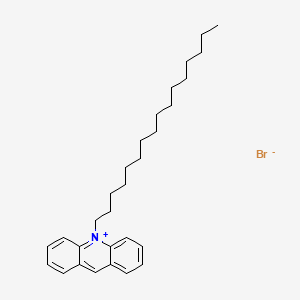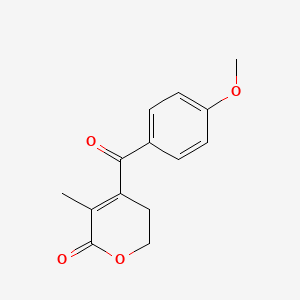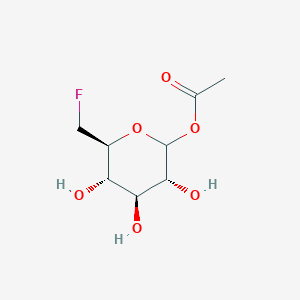
2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of dihydropyrans. This compound is characterized by a pyran ring that is partially saturated, with a propoxybutenyl substituent attached to it. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran typically involves the reaction of a suitable pyran precursor with a propoxybutenyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Substitution: The propoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted pyran derivatives.
Aplicaciones Científicas De Investigación
2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran
- 2-(1-Ethoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran
- 2-(1-Butoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran
Uniqueness
2-(1-Propoxybut-3-en-1-yl)-3,4-dihydro-2H-pyran is unique due to its specific propoxybutenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
142054-49-7 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2-(1-propoxybut-3-enyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H20O2/c1-3-7-11(13-9-4-2)12-8-5-6-10-14-12/h3,6,10-12H,1,4-5,7-9H2,2H3 |
Clave InChI |
WTQYEMVYZNHCRE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(CC=C)C1CCC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(10-Iododecyl)oxy]-6-(4-octylphenyl)naphthalene](/img/structure/B12541784.png)
![{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone](/img/structure/B12541787.png)

![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)


![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)


![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
![6-[2-(4-Bromophenyl)hydrazinylidene]-3-(dipropylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12541854.png)
